molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5

2,5-Dimethyl-3-nitrobenzoic acid

Cat. No.: B1585228
CAS No.: 27022-97-5
M. Wt: 195.17 g/mol
InChI Key: CXGZFDGAQVAGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring a nitro group (-NO2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-nitrobenzoic acid can be synthesized through several methods, including nitration of 2,5-dimethylbenzoic acid. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration processes, but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) can reduce the nitro group to an amino group.

  • Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield this compound derivatives with higher oxidation states.

  • Reduction: Reduction of the nitro group can produce 2,5-dimethyl-3-aminobenzoic acid.

  • Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.

Scientific Research Applications

2,5-Dimethyl-3-nitrobenzoic acid is utilized in various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of other organic compounds and is used in the study of reaction mechanisms.

  • Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

  • Medicine: It is explored for its medicinal properties, including its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid

  • 4-Nitrobenzoic acid

  • 2,4-Dimethyl-3-nitrobenzoic acid

  • 2,6-Dimethyl-3-nitrobenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,5-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGZFDGAQVAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292738
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27022-97-5
Record name 27022-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.